molecular formula C15H15Cl2N3S B2919041 3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione CAS No. 331839-38-4

3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione

Cat. No.: B2919041
CAS No.: 331839-38-4
M. Wt: 340.27
InChI Key: CCLLAYJCABXYNK-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 331839-38-4 . This compound features a rigid tricyclic framework comprising a 1,4,6-triazatricyclo[6.2.2.0²,⁷]dodec-2(7)-ene core substituted with a 2,4-dichlorophenyl group at position 3 and a thione moiety at position 3.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3S/c16-9-1-2-10(11(17)7-9)13-14-12(18-15(21)19-13)8-3-5-20(14)6-4-8/h1-2,7-8,13H,3-6H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLLAYJCABXYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C(NC(=S)N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0(2,7)]dodec-2(7)-ene-5-thione is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C15H15Cl2N3S
  • Molecular Weight : 340.27 g/mol
  • CAS Number : 331839-38-4

The compound features a triazatricyclo structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The following sections explore these activities in detail.

Anticancer Activity

  • Mechanism of Action : Compounds containing triazole and thione groups have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives of triazolethiones exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency .
    • In vitro tests revealed that specific derivatives of triazolethiones had IC50 values as low as 6.2 μM against colon carcinoma cells .

Antibacterial and Antifungal Activity

  • Antibacterial Effects : Research has shown that similar compounds can inhibit the growth of pathogenic bacteria. For instance, benzothioate derivatives exhibited strong antibacterial activity compared to standard antibiotics like chloramphenicol .
  • Fungal Inhibition : Triazole derivatives are also noted for their antifungal properties, which are crucial in treating fungal infections.

Anti-inflammatory and Other Activities

  • Anti-inflammatory Effects : Some triazolethiones have been documented to reduce inflammation markers in various models, suggesting potential use in inflammatory diseases.
  • Antioxidant Activity : Compounds with thione groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

Data Table of Biological Activities

Activity TypeReference CompoundIC50 Value (μM)Cell Line/Pathogen
AnticancerTriazolethione Derivative6.2HCT-116 (Colon Cancer)
AnticancerTriazolethione Derivative27.3T47D (Breast Cancer)
AntibacterialBenzothioate DerivativeNot specifiedVarious Pathogenic Bacteria
AntifungalTriazole DerivativeNot specifiedVarious Fungal Strains
Anti-inflammatoryTriazolethioneNot specifiedInflammatory Models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazatricyclo Derivatives with Varied Aromatic Substituents

Compound : 3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione (CAS 327979-75-9) .

  • Key Differences: Substituents: The 2,5-dimethoxyphenyl group replaces the dichlorophenyl moiety. Methoxy groups are electron-donating, which may increase solubility in polar solvents compared to the chlorine-substituted analog.
  • Applications: Not specified in evidence, but methoxy groups are common in bioactive molecules targeting neurological or antimicrobial pathways.
Parameter Target Compound (CAS 331839-38-4) Dimethoxy Analog (CAS 327979-75-9)
Aromatic Substituent 2,4-Dichlorophenyl 2,5-Dimethoxyphenyl
Electronic Nature Electron-withdrawing (Cl) Electron-donating (OMe)
Solubility Likely lower (hydrophobic Cl) Higher (polar OMe)
Potential Applications Agrochemicals (fungicide candidates) Pharmaceuticals (CNS/antimicrobial)

Dichlorophenyl-Containing Heterocycles

Compound Class: Quinazolinone fungicides (e.g., Quinconazole, Fluquinconazole) .

  • Structural Differences: Core Heterocycle: Quinazolinone (two fused rings) vs. triazatricyclo (three fused rings with a bridge).
  • Biological Relevance: Quinconazole and fluquinconazole are established fungicides targeting sterol biosynthesis . The triazatricyclo-thione structure may offer novel binding modes due to its constrained geometry and sulfur atom.

Compound Class : 3-(Dichlorophenyl)-1,1-dimethylurea herbicides (e.g., 3-(2,4-Dichlorophenyl)-1,1-dimethylurea) .

  • Structural Differences :
    • Core : Urea (NH-C(=O)-NH) vs. triazatricyclo-thione.
    • Substituents : Both have dichlorophenyl groups, but urea derivatives lack the fused heterocyclic system.
  • Functional Contrast :
    • Ureas inhibit photosynthesis in plants (herbicidal) .
    • The triazatricyclo-thione’s rigid structure may favor enzyme inhibition (e.g., cytochrome P450).

Dichlorophenyl Heterocycles with Divergent Cores

Examples from include:

  • α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: Combines imidazole and ethanol moieties, likely used in antifungal formulations.
  • cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol: A triazole-containing antifungal agent.
Parameter Target Compound Imidazole/Triazole Derivatives
Core Structure Triazatricyclo with thione Imidazole/triazole with dioxolane
Key Functional Groups Thione, dichlorophenyl Hydroxyl, triazole
Bioactivity Undisclosed (potential fungicide) Confirmed antifungal activity

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